1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea”, a method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .Scientific Research Applications
Synthesis and Chemical Properties
- Urea Derivatives Synthesis : A novel approach to the synthesis of ureas, including compounds similar to 1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea, through the Lossen rearrangement has been developed. This method allows for the conversion of carboxylic acids to ureas in a single pot, offering good yields without racemization and is environmentally friendly and cost-effective due to the recyclability of byproducts (Kishore Thalluri et al., 2014).
Material Science
- Silicone-Urea Copolymers : Research on the use of isopropyl alcohol as a solvent in the synthesis of silicone–urea copolymers with high urea contents has shown that it can produce materials with excellent tensile strengths. The structure of diamine chain extenders used in the synthesis does not significantly affect the mechanical properties of the resulting copolymers (E. Yilgor et al., 2003).
Crystallography
- Crystal Structure Analysis : The crystal structure of an unsymmetrically substituted urea derivative related to this compound has been reported. This analysis provides insights into the molecular arrangement and stability of such compounds, highlighting the role of intermolecular hydrogen bonds in the crystal stability (Xiaoping Rao et al., 2010).
Organic Chemistry
- Carbamoylation of Nucleophiles : Hindered ureas, similar in structure to this compound, have been found to efficiently undergo substitution reactions with a range of O, N, and S nucleophiles under neutral conditions. This reactivity opens up new pathways for the synthesis of complex organic molecules and is of particular interest for synthetic chemists (M. Hutchby et al., 2009).
Environmental Chemistry
- Pesticide Analysis : Studies on the detection and identification of isoproturon, a compound structurally related to this compound, and its metabolites in environmental samples have been conducted. This research is crucial for understanding the environmental impact and persistence of such compounds (J. Schuelein et al., 1996).
Future Directions
Given the limited information available on “1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea”, future research could focus on its synthesis, characterization, and evaluation for potential biological activities. As similar compounds have shown promise as acetylcholinesterase inhibitors , this could be a potential area of exploration.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including neurotransmission, immune response, and cellular signaling.
Mode of Action
It can be inferred from related compounds that it may interact with its targets by binding to the active sites of the receptors, leading to changes in their conformation and activity .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in neurotransmission, immune response, and cellular signaling . The downstream effects of these interactions can lead to changes in cellular function and behavior.
Pharmacokinetics
The compound’s molecular weight (21431 Da) and structure suggest that it may have favorable bioavailability .
Result of Action
Based on the known effects of similar compounds, it may influence cellular function and behavior through its interactions with various receptors .
Properties
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-14(2)18-16(21)17-8-9-19-10-12-20(13-11-19)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDITGZFOZWLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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